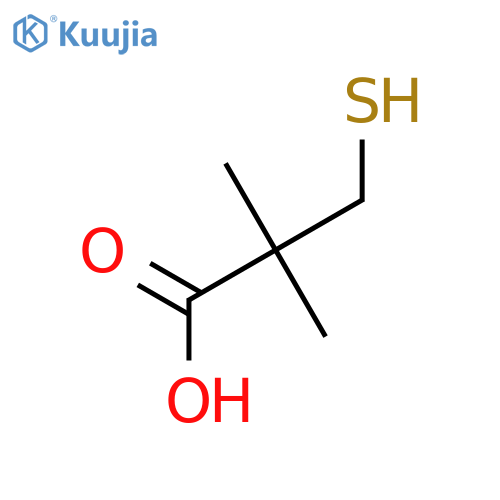Cas no 35040-68-7 (2,2-dimethyl-3-sulfanylpropanoic Acid)

35040-68-7 structure
商品名:2,2-dimethyl-3-sulfanylpropanoic Acid
2,2-dimethyl-3-sulfanylpropanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-sulfanylpropanoic Acid
- 2,2-dimethyl-3-mercaptopropanoic acid
- 2,2-dimethyl-3-mercaptopropionic acid
- 2,2-dimethyl-3-mercapto-propionic acid
- 3-mercapto-2,2-dimethylpropanoic acid
- 3-mercaptopivalic acid
- AC1L6B5Z
- AC1Q5RPQ
- AG-K-65939
- AR-1D1496
- CTK1C3292
- mercaptopivalic acid
- NSC99024
- NSC-99024
- AKOS006378599
- DTXSID30294970
- 35040-68-7
- ZHBSGBIQJJSYOP-UHFFFAOYSA-N
- SCHEMBL2873676
-
- MDL: MFCD19228366
- インチ: InChI=1S/C5H10O2S/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H,6,7)
- InChIKey: ZHBSGBIQJJSYOP-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CS)C(=O)O
計算された属性
- せいみつぶんしりょう: 134.0402
- どういたいしつりょう: 134.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 98.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 37.3
- LogP: 1.02700
2,2-dimethyl-3-sulfanylpropanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322548-10.0g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 10.0g |
$1895.0 | 2023-02-24 | ||
| Enamine | EN300-322548-5.0g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 5.0g |
$1507.0 | 2023-02-24 | ||
| Enamine | EN300-322548-5g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 5g |
$1507.0 | 2023-09-04 | ||
| Enamine | EN300-322548-10g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 10g |
$1895.0 | 2023-09-04 | ||
| Enamine | EN300-322548-1.0g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 1.0g |
$574.0 | 2023-02-24 | ||
| Enamine | EN300-322548-2.5g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 2.5g |
$1189.0 | 2023-09-04 | ||
| Enamine | EN300-322548-1g |
2,2-dimethyl-3-sulfanylpropanoic acid |
35040-68-7 | 1g |
$574.0 | 2023-09-04 |
2,2-dimethyl-3-sulfanylpropanoic Acid 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
35040-68-7 (2,2-dimethyl-3-sulfanylpropanoic Acid) 関連製品
- 26473-47-2(3-Mercapto-2-methylpropanoic Acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
